DQP1105 - 380560-89-4

DQP1105

Catalog Number: EVT-266514
CAS Number: 380560-89-4
Molecular Formula: C29H24BrN3O4
Molecular Weight: 558.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).
DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.
Overview

DQP1105 is a compound that has garnered attention in the field of neuroscience due to its role as a selective antagonist for specific subtypes of N-methyl-D-aspartate receptors, particularly those containing the GluN2C and GluN2D subunits. This compound is part of a broader class of dihydroquinoline derivatives that are being studied for their potential therapeutic applications, particularly in neurological disorders where glutamatergic signaling is implicated.

Source

DQP1105 was developed as part of research aimed at understanding the pharmacological properties of glutamate receptors. The compound's efficacy and selectivity were evaluated through various biochemical assays and electrophysiological recordings, demonstrating its potential as a pharmacological tool in neuroscience research .

Classification

DQP1105 is classified as an antagonist of N-methyl-D-aspartate receptors, specifically targeting the GluN2C and GluN2D subunits. These receptors are critical for synaptic plasticity and are involved in various neurophysiological processes, making DQP1105 a significant compound for studying excitatory neurotransmission and its modulation .

Synthesis Analysis

Methods

The synthesis of DQP1105 involves several steps that are detailed in supporting materials of related publications. The synthetic route typically includes the formation of key intermediates followed by cyclization reactions to construct the dihydroquinoline framework. Specific methods include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which undergo functional group modifications.
  2. Reagents: Various reagents such as acids and bases are employed to facilitate reactions like condensation and cyclization.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity for biological testing .

Technical Details

The synthesis process is typically monitored through techniques like thin-layer chromatography and high-performance liquid chromatography to confirm the formation of desired intermediates and the final product.

Molecular Structure Analysis

Structure

DQP1105 features a dihydroquinoline core structure, which is characteristic of its class. The molecular formula, along with its structural components, suggests that it possesses specific functional groups that contribute to its binding affinity and selectivity towards NMDA receptor subtypes.

Chemical Reactions Analysis

Reactions

The chemical reactivity of DQP1105 primarily involves interactions with amino acid residues in the binding sites of NMDA receptors. The compound acts through competitive antagonism, blocking glutamate binding at these sites.

Technical Details

Electrophysiological studies using two-electrode voltage-clamp techniques have demonstrated that DQP1105 effectively inhibits NMDA receptor-mediated currents in a concentration-dependent manner. The IC50 values indicate its potency in inhibiting receptor activity, which varies based on receptor subtype .

Mechanism of Action

Process

DQP1105 operates by binding to the allosteric site on the GluN2C and GluN2D subunits of NMDA receptors. This binding inhibits the receptor's response to glutamate, thereby modulating synaptic transmission.

Data

Studies have shown that DQP1105 exhibits a significant reduction in peak currents induced by glutamate application, highlighting its role as an effective antagonist. The compound's selectivity for GluN2C/D over other subunits (like GluN2A/B) further emphasizes its potential therapeutic advantages in targeting specific pathways involved in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DQP1105 is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: DQP1105 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been characterized in studies but should be determined under controlled conditions for accurate reporting.

Relevant analytical data can be obtained through spectroscopic methods like NMR and mass spectrometry to confirm structural integrity .

Applications

Scientific Uses

DQP1105 serves as a valuable tool in neuroscience research for:

  • Investigating the role of NMDA receptor subtypes in synaptic plasticity.
  • Exploring therapeutic avenues for conditions such as schizophrenia, depression, and neurodegenerative diseases where glutamatergic signaling is disrupted.
  • Assessing the pharmacological profiles of new compounds targeting NMDA receptors.

Properties

CAS Number

380560-89-4

Product Name

DQP1105

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.43

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)

InChI Key

ACUGSRUCGXYFTL-UHFFFAOYSA-N

SMILES

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O

Solubility

Soluble in DMSO

Synonyms

DQP-1105; DQP 1105; DQP1105.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.